molecular formula C13H10N2O B1292047 2-(Benzyloxy)isonicotinonitrile CAS No. 501378-52-5

2-(Benzyloxy)isonicotinonitrile

Cat. No. B1292047
Key on ui cas rn: 501378-52-5
M. Wt: 210.23 g/mol
InChI Key: KYMIUUVPYRKLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399759B2

Procedure details

A solution of 2-chloro-4-cyanopyridine (0.40 g, 2.9 mmol) in tetrahydrofuran (1 ml) was added to the mixture and the mixture was refluxed for 6 hrs. The reaction mixture was combined with ethyl acetate and water and stirred. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated. The residue was subjected to a silica gel (30 g) column chromatography, eluted with hexane-ethyl acetate (4:1, v/v) to give the titled compound (0.37 g, 62%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.C([O:13][CH2:14][CH3:15])(=O)C.O>O1CCCC1>[CH2:14]([O:13][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=1)[C:8]#[N:9])[C:15]1[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hrs
Duration
6 h
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
eluted with hexane-ethyl acetate (4:1

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C#N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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